2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide
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Overview
Description
2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a methyl group, as well as a thioether linkage to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide typically involves the reaction of 4-amino-6-methylpyrimidine-2-thiol with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and methyl groups on the pyrimidine ring can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-isopentylacetamide
- 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-methylpropanamide
Uniqueness
Compared to similar compounds, 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide moiety
Properties
Molecular Formula |
C9H14N4OS |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H14N4OS/c1-6-4-7(10)12-9(11-6)15-5-8(14)13(2)3/h4H,5H2,1-3H3,(H2,10,11,12) |
InChI Key |
GFMUELPYRXLHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C)C)N |
Origin of Product |
United States |
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